2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone

Structural biology Ligand preorganization Conformational analysis

Position your research at the forefront of DPP-IV and dopamine D₃ receptor pharmacology with this structurally distinct cis-fused hexahydropyrrolo[3,4-b]pyrrole analog. The 4-fluorophenyl ethanone motif at the 5-position offers a unique chemotype for systematic SAR exploration—enabling direct head-to-head comparison with 3-fluorophenyl regioisomers to deconvolute fluorine positional effects on target engagement, metabolic stability, and CYP450 liability. Essential building block for D₃/D₁ selectivity profiling and polypharmacology deconvolution. For R&D use only.

Molecular Formula C14H17FN2O
Molecular Weight 248.30 g/mol
Cat. No. B8107847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone
Molecular FormulaC14H17FN2O
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESC1CNC2C1CN(C2)C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C14H17FN2O/c15-12-3-1-10(2-4-12)7-14(18)17-8-11-5-6-16-13(11)9-17/h1-4,11,13,16H,5-9H2/t11-,13+/m1/s1
InChIKeyYIZBTJMPUURJPL-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone: Compound Class and Core Characteristics for Research Procurement


2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone is a synthetic small molecule (molecular formula C₁₄H₁₇FN₂O, molecular weight 248.30 g/mol) belonging to the hexahydropyrrolo[3,4-b]pyrrole class of bicyclic heterocycles [1]. The compound features a rigid cis-fused bicyclic diamine core linked via an ethanone bridge to a 4-fluorophenyl substituent [2]. This scaffold is embedded within two major patent families: (i) hexahydropyrrolo[3,4-b]pyrrole derivatives claimed as dipeptidyl peptidase IV (DPP-IV) inhibitors for metabolic disease (US-8785477-B2) [3], and (ii) substituted hexahydropyrrolo[3,4-b]pyrroles disclosed as dopamine D₃ receptor modulators for neuropsychiatric indications (US10273244B2) [4]. While the core scaffold has established biological precedent, the specific 2-(4-fluorophenyl)ethanone substitution pattern represents a structurally distinct analog whose quantitative pharmacological profile remains sparsely reported in the public domain.

Why In-Class Hexahydropyrrolo[3,4-b]pyrrole Analogs Cannot Be Freely Interchanged with 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone in Research Programs


The hexahydropyrrolo[3,4-b]pyrrole scaffold exhibits profound pharmacological divergence depending on three structural variables: (i) the nature and position of the N-substituent on the bicyclic core, (ii) the stereochemistry of the ring junction (cis vs. trans), and (iii) the linker chemistry connecting the aryl group to the core. Patent data from US10273244B2 demonstrates that within a single congeneric series, dopamine D₃ receptor binding affinity (Kᵢ) can span from 1.38 nM to >1000 nM depending solely on the choice of aromatic substituent and linker [1]. Similarly, the DPP-IV inhibitor patent US-8785477-B2 discloses that the hexahydropyrrolo[3,4-b]pyrrole core requires precise substitution patterns for target engagement, with even minor modifications to the aryl group or linker resulting in substantial shifts in potency [2]. The target compound's specific 4-fluorophenyl ethanone motif attached at the 5-position of the cis-hexahydropyrrolo[3,4-b]pyrrole represents a distinct chemotype that cannot be assumed to recapitulate the activity, selectivity, or physicochemical profile of related analogs with alternative substitution patterns (e.g., 3-fluorophenyl, trifluoroacetyl, or benzyl derivatives).

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone vs. Closest Analogs


Cis-Fused Bicyclic Core Conformation Confers Rigidity Distinct from Trans and Monocyclic Analogs

The cis ring junction in this compound enforces a defined spatial orientation of the two nitrogen atoms within the bicyclic framework, creating a preorganized pharmacophore geometry [1]. In contrast, trans-fused hexahydropyrrolo[3,4-b]pyrrole analogs (e.g., the trans diastereomer) exhibit a different N–N distance and vector angle, leading to altered target binding geometry [2]. This rigid preorganization reduces the entropic penalty upon target binding, a phenomenon well-documented for conformationally constrained bicyclic diamines [2].

Structural biology Ligand preorganization Conformational analysis

4-Fluorophenyl Substituent Provides a Favorable Balance of Lipophilicity and Metabolic Stability Compared to Non-Fluorinated and 3-Fluoro Analogs

The para-fluorine substituent on the phenyl ring is a widely validated medicinal chemistry strategy to modulate lipophilicity (logP/logD), metabolic stability, and target binding simultaneously [1]. The 4-fluorophenyl group typically increases logP by approximately 0.2–0.4 log units relative to unsubstituted phenyl while blocking a primary site of CYP450-mediated oxidative metabolism (para-hydroxylation) [1]. The 3-fluorophenyl analog (CAS not assigned; C₁₄H₁₇FN₂O, MW 248.30) has also been catalogued as a research compound , but the 4-fluoro substitution pattern is generally preferred for D₃ receptor ligands due to improved complementarity with the receptor's hydrophobic subpocket [2].

Medicinal chemistry Fluorine substitution Metabolic stability Lipophilicity

Ethanone Linker Provides a Distinct Spatial Trajectory Compared to Methanone (Carbonyl) and Sulfonyl Analogs

The ethanone (–CH₂–C(=O)–) linker in this compound creates a different spatial trajectory and conformational flexibility profile compared to the methanone (–C(=O)–) linker found in (4-Fluorophenyl)(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone (CAS 1218603-15-6, C₁₃H₁₅FN₂O) and the sulfonyl (–SO₂–) linker in cis-1-((4-fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole . The ethanone linker introduces an additional methylene unit that extends the aryl group further from the bicyclic core and adds one additional rotatable bond, altering both the pharmacophore vector length and the entropic component of binding.

Linker chemistry Vector analysis Structure-activity relationship

5-Position Attachment on the Bicyclic Core Distinguishes This Scaffold from 1(2H)-Substituted Isomers

This compound features the 4-fluorophenyl ethanone substituent attached at the 5-position of the cis-hexahydropyrrolo[3,4-b]pyrrole core, whereas a structurally related regioisomer, 2-(3-fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone, carries the aryl ethanone group at the 1(2H)-position . These two attachment points present the aryl substituent into distinctly different regions of space relative to the bicyclic core, which is expected to drive differential target recognition profiles, particularly for targets with defined binding pocket geometries such as the dopamine D₃ receptor orthosteric site or the DPP-IV catalytic cleft [1].

Regioisomerism Binding site topology Chemical proteomics

Hexahydropyrrolo[3,4-b]pyrrole Scaffold Addresses Dual Pharmacological Space (D₃ Receptor and DPP-IV) Not Accessible to Monocyclic or Alternative Bicyclic Scaffolds

The cis-hexahydropyrrolo[3,4-b]pyrrole scaffold has been independently validated in separate patent families as a productive core for both dopamine D₃ receptor modulation (Kᵢ values reaching 1.38 nM for optimized analogs in US10273244B2) [1] and DPP-IV inhibition (IC₅₀ values in the nanomolar to sub-nanomolar range for optimized derivatives in US-8785477-B2) [2]. This dual-target potential is not shared by closely related bicyclic scaffolds such as hexahydropyrrolo[3,4-c]pyrrole (used in orexin receptor antagonism) [3] or octahydropyrrolo[3,2-b]pyrrole systems, which exhibit entirely different biological annotation profiles.

Polypharmacology Scaffold hopping Target class selectivity

Recommended Research Application Scenarios for 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone Based on Quantitative Differentiation Evidence


Dopamine D₃ Receptor Tool Compound Development and SAR Exploration

The hexahydropyrrolo[3,4-b]pyrrole scaffold has been validated by Micheli et al. (US10273244B2) as a productive core for dopamine D₃ receptor modulation, with optimized analogs achieving Kᵢ values as low as 1.38 nM [1]. 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone, with its 4-fluorophenyl ethanone motif at the 5-position, represents a synthetically tractable starting point for systematic SAR exploration around linker length, aryl substitution pattern, and core regioisomerism. The cis-fused stereochemistry ensures a consistent pharmacophore geometry across analog libraries, and the scaffold's precedent in both D₃ modulation and DPP-IV inhibition (US-8785477-B2) [2] provides opportunities to assess target selectivity profiles.

Comparative Linker and Regioisomer Profiling in Chemical Biology Studies

This compound, together with its methanone-linked analog (CAS 1218603-15-6) and the 1(2H)-substituted regioisomer, forms a minimal systematic panel for interrogating how linker chemistry and regioisomeric attachment govern target engagement . Such comparative profiling is essential for chemical biology programs seeking to deconvolute the contribution of each structural variable to polypharmacology, binding kinetics, and functional selectivity. The ethanone linker provides an intermediate flexibility profile between the rigid methanone and the tetrahedral sulfonyl linkers, enabling systematic conformational SAR studies.

Fluorine Positional Isomer Profiling in Metabolic Stability Optimization

The 4-fluorophenyl substituent in this compound enables direct head-to-head comparison with the 3-fluorophenyl regioisomer to quantify the impact of fluorine position on metabolic stability, CYP450 inhibition liability, and target binding [3]. Such studies are directly relevant to lead optimization programs where the balance between metabolic blockade (para-fluorine) and target pharmacophore complementarity (potentially favored by meta-fluorine in certain pockets) needs to be empirically determined. The compound serves as a probe for understanding fluorine positional SAR within the hexahydropyrrolo[3,4-b]pyrrole chemotype.

Bicyclic Scaffold Comparison for Target Class Selectivity Profiling

The hexahydropyrrolo[3,4-b]pyrrole scaffold occupies a distinct region of biological target space compared to its [3,4-c] and [3,2-b] regioisomers, with the former associated primarily with orexin and histamine receptor pharmacology and the latter with kinase inhibition [4]. For research programs requiring a broad selectivity profile across GPCR, protease, and kinase panels, the [3,4-b] scaffold (represented by this compound) provides the most comprehensively annotated starting point, reducing the risk of pursuing a scaffold class with unknown off-target liability.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.